

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynylquinoline

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Compound of Interest

Compound Name: 4-Ethynylquinoline

Cat. No.: B1315246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-ethynylquinoline**, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, thorough characterization data, and explores its relevance in biological signaling pathways.

Synthesis of 4-Ethynylquinoline

The synthesis of **4-ethynylquinoline** is most effectively achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step. This method utilizes readily available starting materials and offers good overall yields.

Experimental Protocol

Step 1: Sonogashira Coupling of 4-Chloroquinoline with Trimethylsilylacetylene

This initial step involves the palladium-catalyzed cross-coupling of 4-chloroquinoline with ethynyltrimethylsilane to yield the protected intermediate, 4-((trimethylsilyl)ethynyl)quinoline.

- Materials:
 - 4-Chloroquinoline
 - Ethynyltrimethylsilane

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene, anhydrous
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and CuI (0.06 eq).
 - Add anhydrous toluene and triethylamine (2.0 eq).
 - To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise at room temperature.
 - Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-((trimethylsilyl)ethynyl)quinoline.

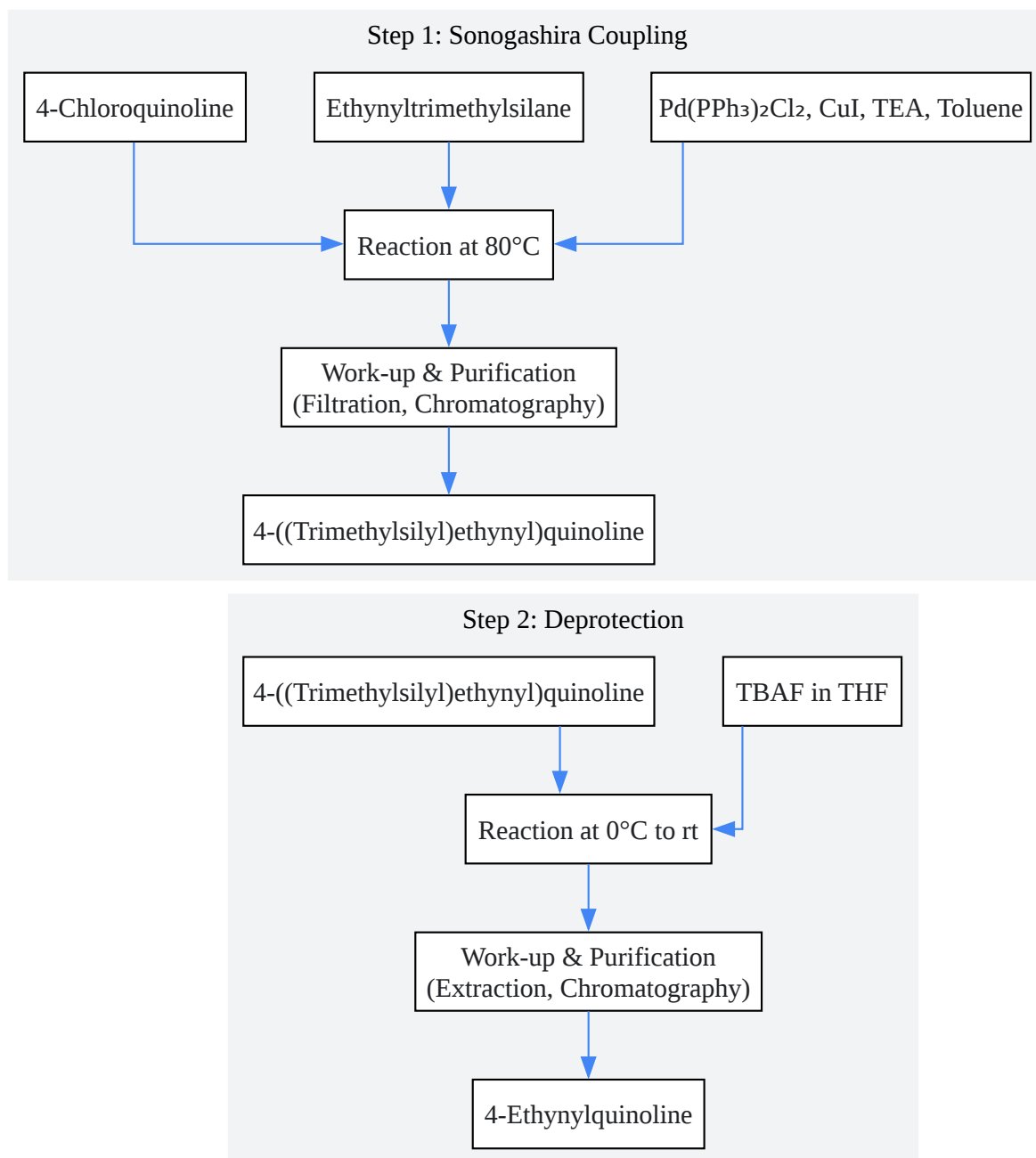
Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)quinoline

The trimethylsilyl (TMS) protecting group is removed to yield the final product, **4-ethynylquinoline**.

- Materials:
 - 4-((Trimethylsilyl)ethynyl)quinoline
 - Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0°C using an ice bath.
 - Add TBAF (1.1 eq) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 - Extract the product with ethyl acetate (3 x).
 - Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-ethynylquinoline**.

Experimental Workflow



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Synthesis of **4-Ethynylquinoline** Workflow

Characterization of 4-Ethynylquinoline

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-ethynylquinoline**. The following data is based on reported values for **4-ethynylquinoline** and its analogs.

Physicochemical Data

Property	Value
Appearance	Off-white to yellow solid
Molecular Formula	C ₁₁ H ₇ N
Molecular Weight	153.18 g/mol
Melting Point	93-95 °C

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.90	d	4.4	1H	H-2
8.20	d	8.5	1H	H-8
8.15	d	8.5	1H	H-5
7.80	t	7.7	1H	H-7
7.65	t	7.5	1H	H-6
7.50	d	4.4	1H	H-3
3.45	s	-	1H	Ethynyl-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
150.5	C-2
149.0	C-8a
133.0	C-4
130.5	C-7
129.5	C-5
129.0	C-4a
127.0	C-6
122.0	C-3
121.5	C-8
83.0	Ethynyl C (quat)
81.5	Ethynyl C-H

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong	$\equiv\text{C-H}$ stretch (Terminal alkyne)
~3050	Medium	C-H stretch (Aromatic)
~2100	Medium	$\text{C}\equiv\text{C}$ stretch (Alkyne)
~1600, 1580, 1490	Medium-Strong	C=C and C=N stretching (Quinoline ring)
~830, 760	Strong	C-H out-of-plane bending (Aromatic)

Mass Spectrometry (MS)

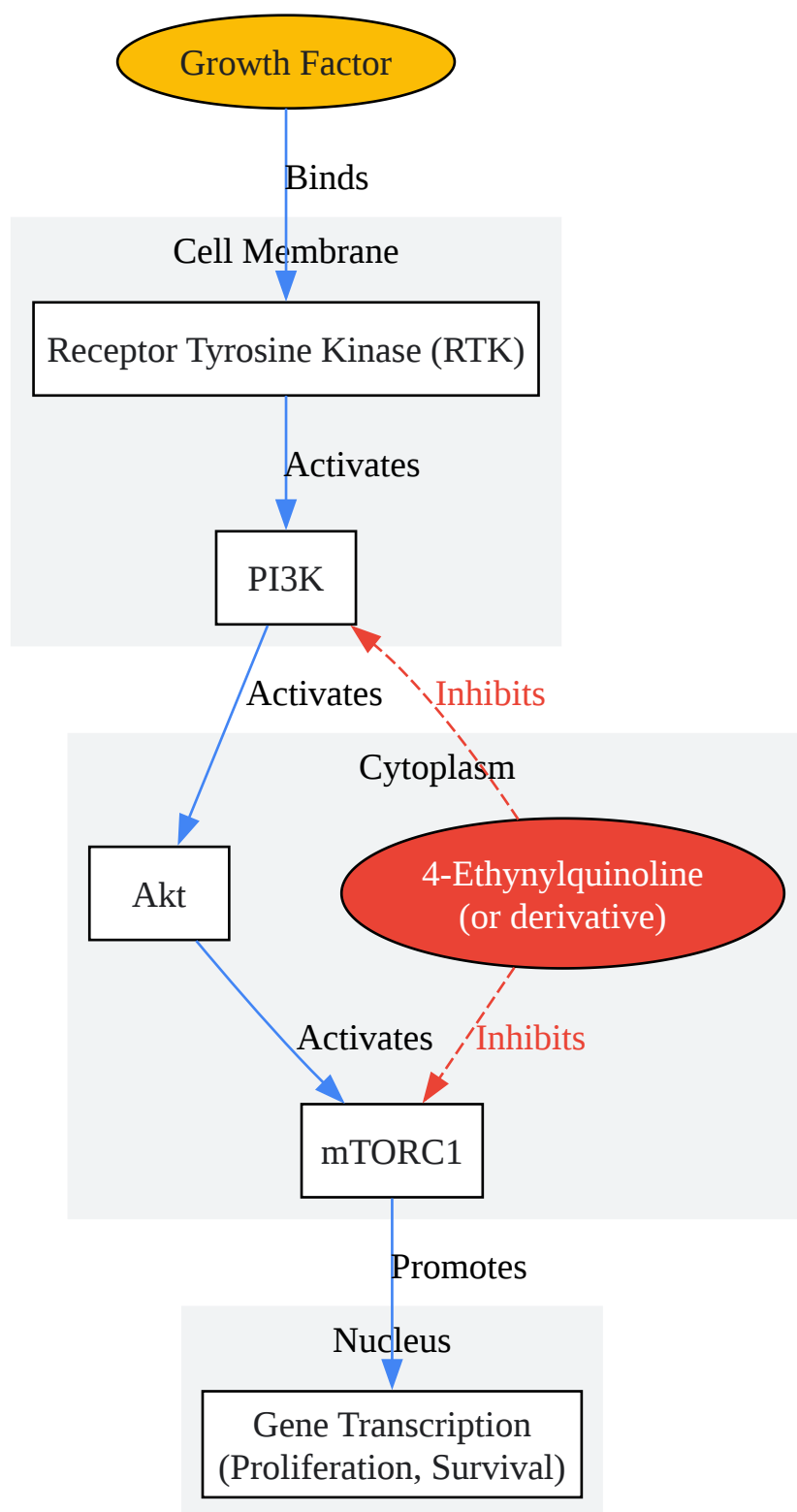
m/z	Interpretation
153.06	[M] ⁺ (Molecular ion)
126.05	[M - HCN] ⁺ (Loss of hydrogen cyanide)

Biological Relevance and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.^[1] Several quinoline-based drugs have been shown to exert their effects by modulating key cellular signaling pathways.

One such critical pathway is the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.^{[2][3]} Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.^[4] Certain quinoline derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.^[1]

The general mechanism of action for a quinoline-based inhibitor targeting the PI3K/Akt/mTOR pathway can be visualized as follows:



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Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

This guide provides a foundational understanding of the synthesis and characterization of **4-ethynylquinoline**. The detailed protocols and comprehensive data serve as a valuable resource for researchers engaged in the design and development of novel chemical entities for various scientific applications. Further investigation into the specific biological targets and mechanisms of action of **4-ethynylquinoline** and its derivatives is a promising area for future research.

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